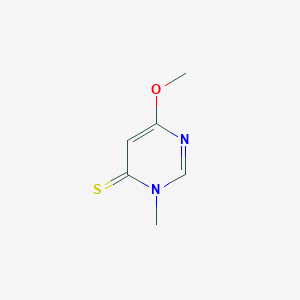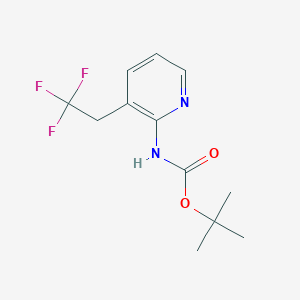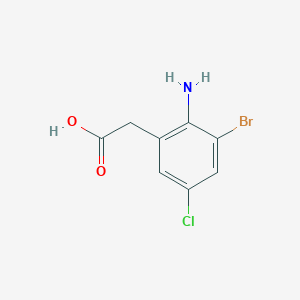
6-Methoxy-3-methylpyrimidine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-methylpyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrimidine ring with a methoxy group at the 6-position, a methyl group at the 3-position, and a thione group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methylpyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-3-methylpyrimidine-4(3H)-one with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or xylene at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
6-Methoxy-3-methylpyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to yield the corresponding thiol or hydroxy derivative.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydroxy derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
6-Methoxy-3-methylpyrimidine-4(3H)-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 6-Methoxy-3-methylpyrimidine-4(3H)-thione exerts its effects is primarily through its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
6-Methoxy-3-methylpyrimidine-4(3H)-one: Similar structure but with a keto group instead of a thione group.
3-Methyl-4(3H)-pyrimidinone: Lacks the methoxy group at the 6-position.
6-Methoxy-4(3H)-pyrimidinone: Lacks the methyl group at the 3-position.
Uniqueness
6-Methoxy-3-methylpyrimidine-4(3H)-thione is unique due to the presence of both methoxy and methyl groups along with the thione group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C6H8N2OS |
|---|---|
分子量 |
156.21 g/mol |
IUPAC名 |
6-methoxy-3-methylpyrimidine-4-thione |
InChI |
InChI=1S/C6H8N2OS/c1-8-4-7-5(9-2)3-6(8)10/h3-4H,1-2H3 |
InChIキー |
YQEFQLBHGGDYKP-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=CC1=S)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)

![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)

![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-amine](/img/structure/B13115377.png)
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
